molecular formula C14H12FNO2 B12726703 1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- CAS No. 39985-61-0

1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-

Cat. No.: B12726703
CAS No.: 39985-61-0
M. Wt: 245.25 g/mol
InChI Key: KMJFONTVBINOEJ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that features a fused ring system with both isoindole and dione functionalities. The presence of a fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and solvents that facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione: Lacks the fluorophenyl group, making it less versatile in certain applications.

    2-Phenyl-1H-isoindole-1,3(2H)-dione: Similar structure but without the fluorine atom, which can affect its reactivity and biological activity.

    4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione: Does not have the phenyl group, leading to different chemical properties.

Uniqueness

The presence of the 4-fluorophenyl group in 1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

CAS No.

39985-61-0

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H12FNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2

InChI Key

KMJFONTVBINOEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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